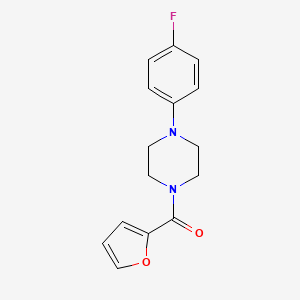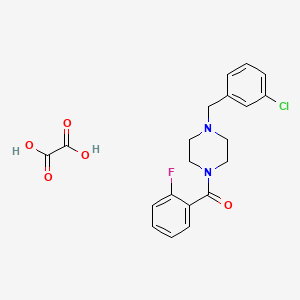
1-(4-fluorophenyl)-4-(2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-(2-furoyl)piperazine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic compound that belongs to the family of amphetamine derivatives. It is a psychoactive drug that has been used for recreational purposes due to its stimulant effects. However, the scientific community has shown interest in this compound due to its potential applications in research.
Mechanism of Action
The mechanism of action of 4-FMA is similar to that of other amphetamine derivatives. It acts as a substrate for the dopamine transporter, leading to the release of dopamine from presynaptic neurons. This effect results in an increase in dopamine levels in the synaptic cleft, leading to the activation of postsynaptic receptors. The compound also has an affinity for the norepinephrine and serotonin transporters, leading to the release of these neurotransmitters as well.
Biochemical and Physiological Effects
The effects of 4-FMA on the body are similar to those of other amphetamine derivatives. The compound has been shown to increase heart rate and blood pressure, leading to cardiovascular effects. It also has stimulant effects on the central nervous system, leading to increased alertness, focus, and euphoria. The compound has been shown to have a longer duration of action compared to other amphetamine derivatives, making it a potential candidate for research purposes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-FMA in laboratory experiments include its availability and affordability, making it a cost-effective tool for research. The compound has also been shown to have a longer duration of action compared to other amphetamine derivatives, making it a useful tool for studying long-term effects. However, the use of 4-FMA in laboratory experiments also has limitations, including its potential for abuse and the lack of information on its long-term effects.
Future Directions
There are several future directions for research on 4-FMA. One area of interest is the study of the compound's effects on the brain and its potential as a therapeutic agent for neurological disorders. Researchers could also investigate the compound's potential as a tool for studying the role of neurotransmitters in the brain. Additionally, the development of safer and more effective derivatives of 4-FMA could lead to new treatments for a variety of conditions.
Synthesis Methods
The synthesis of 4-FMA involves the reaction of 4-fluoroamphetamine with 2-furoyl chloride in the presence of a base. This method has been described in the literature and has been used to produce the compound in the laboratory.
Scientific Research Applications
The potential applications of 4-FMA in scientific research are diverse. One area of interest is the study of the compound's mechanism of action and its effects on the central nervous system. Researchers have used 4-FMA as a tool to investigate the role of amphetamine derivatives in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTICDZGVIHGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)piperazinyl 2-furyl ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)



![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)


![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)